Dansyl-Gly-Cys-Val-Leu-Ser-OH

Descripción general

Descripción

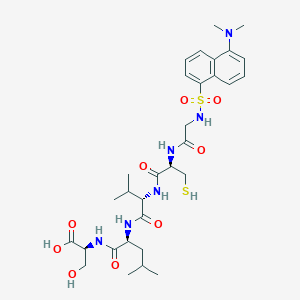

Dansyl-Gly-Cys-Val-Leu-Ser-OH is a dansyl-labeled peptide. It is a fluorogenic substrate for farnesyl diphosphate farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. The compound is based on the C-terminal region of H-Ras with a dansyl group attached to the N-terminus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The dansyl group is introduced at the N-terminus of the peptide. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-Gly-Cys-Val-Leu-Ser-OH undergoes several types of chemical reactions, including:

Farnesylation: The cysteine thiol group undergoes farnesylation, where a farnesyl group is added to the sulfur atom.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residue.

Common Reagents and Conditions

Farnesylation: Farnesyl diphosphate (FPP) is commonly used as a reagent for farnesylation.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and iodine, while reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Aplicaciones Científicas De Investigación

Dansyl-Gly-Cys-Val-Leu-Ser-OH has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Dansyl-Gly-Cys-Val-Leu-Ser-OH involves its role as a substrate for FTase. The enzyme catalyzes the transfer of a farnesyl group from farnesyl diphosphate to the cysteine residue of the peptide. This modification enhances the peptide’s fluorescence, allowing for the monitoring of FTase activity. The dansyl group shifts from a polar to a non-polar environment, resulting in increased fluorescence intensity .

Comparación Con Compuestos Similares

Similar Compounds

Dansyl-Gly-Cys-Val-Leu-Ser TFA: Another form of the peptide with trifluoroacetic acid (TFA) as a counterion.

Dansyl-Gly-Cys-Val-Leu-Ser-OH analogs: Peptides with similar sequences but different labeling groups or modifications.

Uniqueness

This compound is unique due to its specific sequence and the presence of the dansyl group, which provides a distinct fluorescence signal. This makes it particularly useful for studying FTase activity and screening potential inhibitors .

Actividad Biológica

Dansyl-Gly-Cys-Val-Leu-Ser-OH, also known as Dansyl-GCVLS, is a fluorogenic peptide substrate primarily used in biochemical research. This compound has gained attention due to its specific role in studying the enzyme farnesyl diphosphate farnesyltransferase (FTase), which is critical in protein prenylation and associated cellular processes. This article delves into the biological activity of Dansyl-GCVLS, highlighting its mechanisms of action, applications, and research findings.

Overview of this compound

- Chemical Structure : Dansyl-GCVLS is a pentapeptide with the formula and a molecular weight of 710.86 g/mol.

- CAS Number : 143744-88-1

- Synthesis : The compound is synthesized via solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids and introduction of the dansyl group at the N-terminus.

Dansyl-GCVLS acts as a substrate for FTase, facilitating the farnesylation process. This post-translational modification involves the addition of a farnesyl group to a cysteine residue, which alters the peptide's hydrophobicity and influences its interactions within cellular membranes.

Key Mechanistic Insights:

- Fluorescence Properties : Upon farnesylation, the dansyl moiety transitions from a polar to a non-polar environment, resulting in a significant shift in fluorescence emission from 565 nm to 515 nm and enhancing fluorescence intensity by 13-fold at 505 nm .

- Kinetic Parameters : The catalytic efficiency of FTase with Dansyl-GCVLS has been characterized with a turnover number () of 0.5 s⁻¹ and a Michaelis constant () of 1.4 µM, indicating its suitability for high-throughput screening of FTase inhibitors .

Applications in Research

- Enzyme Kinetics Studies : Dansyl-GCVLS is utilized as a fluorogenic substrate to study FTase activity, enabling researchers to monitor enzyme kinetics in real-time.

- Cancer Research : Given FTase's role in oncogenic signaling pathways, Dansyl-GCVLS serves as a tool for investigating potential therapeutic targets in cancer treatment related to protein prenylation.

- High-throughput Screening : The compound is employed in assays designed to identify novel FTase inhibitors, contributing to drug discovery efforts against diseases linked to aberrant protein prenylation.

Table 1: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₆N₆O₉S₂ |

| Molecular Weight | 710.86 g/mol |

| Fluorescence Emission Shift | 565 nm → 515 nm |

| Fluorescence Intensity Increase | 13-fold |

| 0.5 s⁻¹ | |

| 1.4 µM |

Case Study 1: Inhibition Assays

In one study, researchers utilized Dansyl-GCVLS to evaluate various small molecules as potential inhibitors of FTase. The fluorometric assays demonstrated that compounds exhibiting high binding affinity could significantly reduce FTase activity when tested against Dansyl-GCVLS, suggesting pathways for developing anti-cancer therapeutics.

Case Study 2: Cellular Impact

Another investigation assessed the cellular effects of farnesylated proteins using Dansyl-GCVLS as a substrate. It was found that altering prenylation patterns could influence cell signaling pathways involved in proliferation and survival, underscoring the importance of this modification in cancer biology.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRGABQIDFXHO-FAWUNYRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.